molecular formula C12H10F3NO2S B11789417 Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B11789417
M. Wt: 289.28 g/mol
InChI Key: PYWQTYCAUMERHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. The presence of the trifluoromethyl group at the 4-position and the amino group at the 3-position makes this compound unique in its chemical properties and potential applications. This compound is of interest due to its potential biological activities and its use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism by which ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can significantly alter the electronic properties of the molecule, affecting its binding affinity to biological targets. The amino group can participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H10F3NO2S

Molecular Weight

289.28 g/mol

IUPAC Name

ethyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H10F3NO2S/c1-2-18-11(17)10-9(16)8-6(12(13,14)15)4-3-5-7(8)19-10/h3-5H,2,16H2,1H3

InChI Key

PYWQTYCAUMERHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.